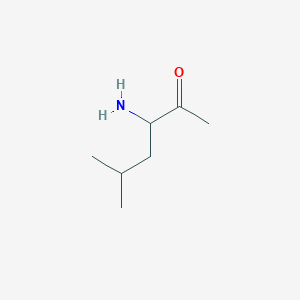

3-Amino-5-methylhexan-2-one

描述

Historical Context and Initial Chemical Synthesis of 3-Amino-5-methylhexan-2-one

While specific historical documentation detailing the initial synthesis of this compound is not extensively available, its structure suggests several plausible synthetic pathways rooted in fundamental organic chemistry principles. One likely route involves the amination of a precursor ketone. For instance, starting with 5-methyl-2,3-hexanedione, the selective reduction of the oxime formed at the 3-position would yield the target β-amino ketone. guidechem.com Another established method is the Arndt-Eistert homologation, a widely used route to access β-amino acids and their derivatives from α-amino acids. researchgate.net In this context, the synthesis could potentially start from DL-Leucine, a common and structurally related α-amino acid. guidechem.com

Significance of this compound as a Chiral Building Block in Organic Chemistry

The core significance of this compound in organic chemistry lies in its potential as a chiral building block. A chiral building block is a molecule with a defined three-dimensional arrangement (stereochemistry) that is used as a starting material in the synthesis of more complex, enantiomerically pure compounds. The presence of a stereocenter at the C3 carbon means that this compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)).

The utility of such chiral compounds is well-documented through its structural analogs. For example, (S)-3-Amino-5-methylhexan-1-ol, a closely related amino alcohol, serves as a key building block for creating enantiomerically pure molecules, such as chiral ligands used in asymmetric catalysis. smolecule.com Similarly, derivatives like (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one are valued precisely for their specific stereochemistry, which is critical for their interactions in biological systems. The defined spatial arrangement of the amino and keto functional groups in a specific enantiomer of this compound allows for highly selective chemical transformations, making it a valuable intermediate in the synthesis of targeted molecules where stereochemistry dictates function, particularly in pharmaceuticals and fine chemicals. smolecule.com

Overview of Research Trajectories Pertaining to this compound

Research involving the this compound scaffold is largely directed towards the synthesis and application of its derivatives as intermediates for biologically active compounds. The investigations generally follow several key trajectories:

Pharmaceutical Intermediates: A significant area of research focuses on using derivatives as precursors for pharmaceuticals. The dimethylated analog, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, is a known intermediate in the synthesis of Tetrabenazine (B1681281), a drug used to treat hyperkinetic movement disorders. google.com Other derivatives, such as sulfonyl- and chloro-substituted versions, are explored as precursors for antiviral agents and antipsychotic drugs, where the core structure is modified to interact with specific biological targets like viral proteases. vulcanchem.com

Asymmetric Synthesis and Catalysis: The chiral nature of the molecule is exploited in the field of asymmetric synthesis. Research has demonstrated that related structures can be synthesized with high enantiomeric purity using methods like enzymatic reactions with ω-transaminases or through catalysis with chiral phosphoric acids. smolecule.com These enantiopure products are crucial for developing chiral ligands and other tools for asymmetric catalysis, which are essential for producing single-enantiomer drugs. smolecule.com

Development of Biologically Active Analogs: Modifications to the core structure of this compound have led to the exploration of new compounds with potential therapeutic applications. By introducing different functional groups (e.g., chloro, hydroxyl, sulfonyl), researchers investigate how these changes affect biological activity, such as enzyme inhibition. For instance, the introduction of a chloromethyl ketone moiety can turn the molecule into a potential protease inhibitor. These studies aim to create novel compounds for drug discovery and biochemical research. smolecule.com

Derivatives and Analogs of this compound in Research

| Compound Name | Key Structural Difference | Primary Research Application | Source |

|---|---|---|---|

| (S)-3-Amino-5-methylhexan-1-ol | Ketone group is reduced to a hydroxyl group. | Chiral building block for ligands; studied for neuroprotective effects. | smolecule.com |

| (S)-3-Amino-1-chloro-5-methylhexan-2-one | Addition of a chlorine atom at the C1 position. | Leucine derivative; pharmaceutical intermediate. | medchemexpress.com |

| 3-[(Dimethylamino)methyl]-5-methylhexan-2-one | Amino group is dimethylated and shifted. | Intermediate in the synthesis of Tetrabenazine. | google.com |

| (E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene | Features a methylsulphonyl group and a double bond. | Precursor for antiviral protease inhibitors; building block for antipsychotic agents. | vulcanchem.com |

Structure

3D Structure

属性

CAS 编号 |

40513-34-6 |

|---|---|

分子式 |

C7H15NO |

分子量 |

129.2 g/mol |

IUPAC 名称 |

3-amino-5-methylhexan-2-one |

InChI |

InChI=1S/C7H15NO/c1-5(2)4-7(8)6(3)9/h5,7H,4,8H2,1-3H3 |

InChI 键 |

RVCJZAGFTBLSSU-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)C)N |

规范 SMILES |

CC(C)CC(C(=O)C)N |

序列 |

L |

产品来源 |

United States |

Nomenclature and Stereochemical Aspects of 3 Amino 5 Methylhexan 2 One

Systematic IUPAC Nomenclature of 3-Amino-5-methylhexan-2-one and Its Common Derivatives

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . nih.gov This name is derived from its structure: a six-carbon (hexan) backbone with a ketone group at the second carbon (2-one), an amino group at the third carbon (3-amino), and a methyl group at the fifth carbon (5-methyl).

Several derivatives of this compound are known, each with its own specific IUPAC nomenclature that reflects the structural modifications. These derivatives are often utilized as intermediates in the synthesis of more complex molecules. For instance, the hydrochloride salt of the parent compound is named This compound hydrochloride . bldpharm.com

Other examples of derivatives include:

3-((Dimethylamino)methyl)-5-methylhexan-2-one (B1465102) : This derivative features a dimethylaminomethyl group at the C-3 position. smolecule.com Its oxalate (B1200264) salt is also a recognized compound.

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride : This is a chiral derivative with a chlorine atom at the C-1 position and a specific stereochemistry at the C-3 position, presented as its hydrochloride salt. medchemexpress.com

3-amino-1-(2-bromophenyl)-5-methylhexan-2-one : In this derivative, a 2-bromophenyl group is attached to the C-1 position. molport.com

The structural variations in these derivatives lead to different chemical properties and applications.

Chirality at the C-3 Position and Enantiomeric Forms of this compound

The carbon atom at the third position (C-3) of this compound is a stereocenter, as it is bonded to four different groups: a methyl group, an amino group, an isobutyl group, and a carbonyl group. This chirality means that the molecule can exist as two non-superimposable mirror images, known as enantiomers. These are designated as (S)-3-Amino-5-methylhexan-2-one and (R)-3-Amino-5-methylhexan-2-one.

The specific spatial arrangement, or stereochemistry, of these enantiomers can lead to distinct biological activities. This is a critical consideration in pharmaceutical and biochemical research, where one enantiomer may be therapeutically active while the other is inactive or even detrimental. The synthesis of enantiomerically pure compounds is often a key objective in medicinal chemistry.

For example, related chiral amino alcohols like (S)-3-amino-5-methylhexan-1-ol are used as building blocks in the creation of enantiomerically pure compounds for applications such as asymmetric catalysis. smolecule.com Similarly, the specific (S)-enantiomer of 3-aminohexan-1-ol (B3056086) hydrochloride has shown higher specificity for certain biological targets compared to its (R)-counterpart.

Diastereomeric Considerations in Multistep Syntheses Involving this compound

In multistep syntheses that involve this compound or its derivatives, the presence of the chiral center at C-3 can lead to the formation of diastereomers if another stereocenter is introduced into the molecule. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties.

The control of stereochemistry during synthesis is crucial to obtain the desired product with high purity. Industrial syntheses often employ strategies such as using enantiopure starting materials, chiral auxiliaries, or the resolution of enantiomeric or diastereomeric mixtures to achieve this. nsf.gov The development of catalytic enantioselective reactions is a significant area of research aimed at improving the efficiency of producing single enantiomers or diastereomers. nsf.gov

For example, in the synthesis of complex molecules, if a reaction creates a new chiral center in a molecule that already contains one (like the C-3 of this compound), two diastereomers can be formed. These diastereomers will have different energies and, therefore, can be formed in unequal amounts. The separation of these diastereomers can be a challenging and costly process. nsf.gov

Conformational Analysis of this compound Structures

The flexibility of the acyclic carbon chain in this compound allows for various spatial arrangements of its atoms through rotation around its single bonds. This results in different conformations of the molecule. The study of these conformations and their relative energies is known as conformational analysis.

The presence of functional groups capable of hydrogen bonding, such as the amino and ketone groups in this compound, can significantly influence the conformational landscape. Intramolecular hydrogen bonding can stabilize certain conformations, making them more populated at equilibrium. In concentrated solutions, intermolecular hydrogen bonding can also play a significant role, potentially favoring a single predominant conformation. researchgate.net Understanding the conformational behavior of this compound is important as it can affect its reactivity and interaction with other molecules, including biological targets.

Synthetic Methodologies for 3 Amino 5 Methylhexan 2 One and Advanced Derivatives

Carbon-Carbon Bond Forming Strategies in the Synthesis of 3-Amino-5-methylhexan-2-one Scaffold

The construction of the this compound framework primarily relies on the formation of a carbon-carbon bond at the α-position of a ketone. The Mannich reaction is a cornerstone in this regard, providing a direct route to β-amino carbonyl compounds. numberanalytics.comwikipedia.org

Mannich Reaction-Based Approaches for α-Aminoketone Formation

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a ketone with an acidic α-proton, such as 5-methyl-2-hexanone (B1664664). wikipedia.org This reaction leads to the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org

One synthetic route involves the use of an unsaturated precursor, 5-methyl-3-hexen-2-one. A key step in this pathway is the hydrosilylation of the α,β-unsaturated ketone. This reaction, often catalyzed by transition metals like palladium, can selectively reduce the carbon-carbon double bond to yield a silyl (B83357) enolate. organic-chemistry.orgresearchgate.net This intermediate can then be utilized in subsequent reactions. A patent describes a process where an intermediate, presumably derived from 5-methyl-3-hexen-2-one, undergoes a Mannich reaction with N,N-dimethylmethylene ammonium (B1175870) iodide. google.com This suggests a strategy where the unsaturated ketone is first functionalized before the aminomethyl group is introduced.

A more direct approach is the Mannich reaction using 5-methyl-2-hexanone as the starting ketone. In this one-pot, three-component reaction, 5-methyl-2-hexanone reacts with an amine (e.g., dimethylamine) and formaldehyde (B43269). researchgate.net The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then electrophilically attacks the enol form of 5-methyl-2-hexanone. wikipedia.org This method is commonly used for the synthesis of 3-((dimethylamino)methyl)-5-methylhexan-2-one (B1465102), an intermediate in the synthesis of tetrabenazine (B1681281). slnpharmachem.comgoogle.com The reaction can be carried out in various solvents, including methanol (B129727) or ethanol, and may be catalyzed by acids. A patent discloses a method using N,N-dimethylmethylene ammonium iodide and a Lewis acid catalyst for this transformation, achieving good yields. google.com

Table 1: Examples of Direct Mannich Condensation for 3-((Dimethylamino)methyl)-5-methylhexan-2-one Synthesis google.com

| Amine Reagent | Catalyst | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| N,N-dimethyl methylene (B1212753) ammonium iodide | Anhydrous zinc chloride | 80 | 5 | - | - |

| N,N-dimethyl methylene ammonium iodide | Stannic chloride | 110 | 2 | 62 | 99.3 |

| N,N-dimethyl methylene ammonium iodide | Anhydrous zinc chloride | 90 | 3 | - | - |

| N,N-dimethyl methylene ammonium iodide | Boron trifluoride diethyl etherate | 50 | 6 | - | - |

Data extracted from a patent describing various conditions for the synthesis.

Alternative C-C Coupling Reactions

While the Mannich reaction is predominant, other C-C coupling strategies can be envisioned for the synthesis of the this compound scaffold. For instance, palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines with arylboronic acids has been developed for the synthesis of chiral α-amino ketones. nih.gov This method involves the formation of a C-C bond between the α-carbon of the keto-imine and the aryl group. While not explicitly demonstrated for this compound, this approach represents a potential alternative for creating derivatives with aryl substituents at the α-position. Another approach involves the copper-catalyzed cross-coupling of aminobenzothiophene carboxylates with aryl iodides, demonstrating a method for C-N bond formation, which is also central to the synthesis of amino ketones. mdpi.com

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is crucial for applications where specific stereoisomers are required, such as in the development of chiral pharmaceuticals. smolecule.com

Asymmetric Catalysis in α-Aminoketone Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of α-amino ketones. acs.org Various catalytic systems have been developed to achieve high enantioselectivity in reactions that form the chiral center at the α-position.

One notable method is the Brønsted acid-catalyzed transfer hydrogenation of α-keto ketimines. acs.org This reaction can produce chiral α-amino ketones in high yields and with excellent enantioselectivities (up to 98% ee). acs.org The process involves the reduction of an α-keto ketimine, which can be formed in situ, using a dihydropyridine (B1217469) as the hydrogen source and a chiral phosphoric acid as the catalyst. acs.org

Another strategy is the use of organocatalysts in formal N-H insertion reactions. For example, an organocatalytic reaction of arylamines with α-keto sulfoxonium ylides can deliver a range of α-tertiary aminoketones with good to excellent yields and enantioselectivities. rsc.org

Furthermore, palladium-catalyzed asymmetric arylation of α-keto imines, as mentioned earlier, is an effective method for producing chiral α-amino ketones. nih.gov The use of a chiral palladium(II) complex catalyst allows for the enantioselective addition of arylboronic acids to the imine, creating a chiral center with high optical purity. nih.gov

While these specific examples may not directly use this compound as a substrate, the principles of asymmetric catalysis they demonstrate are applicable to the stereoselective synthesis of this and related α-amino ketones. The development of chiral ligands and catalysts continues to be a major focus in achieving high stereocontrol in these transformations. nih.govacs.orgrsc.org

Chiral Auxiliary-Mediated Approaches

The synthesis of enantiomerically pure β-amino ketones like this compound often relies on the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to guide the formation of a specific stereoisomer. After the desired stereocenter is set, the auxiliary is removed.

One prominent strategy involves the asymmetric addition of ketone-derived enolates to chiral N-phosphonyl imines. researchgate.net This method has demonstrated good chemical yields and excellent diastereoselectivities. The choice of the chiral auxiliary is critical; for instance, an N-1-naphthyl group on the auxiliary has been found to be superior to a benzyl (B1604629) group in controlling the stereochemical outcome of the reaction. researchgate.net A key advantage of this approach is the straightforward removal of the auxiliary under mild conditions, such as treatment with aqueous hydrobromic acid in methanol, to yield the free β-amino ketone in high yields. researchgate.net

Another effective chiral auxiliary is (R)-α-methylbenzylamine. Its use in asymmetric variants of reductive amination can induce high enantioselectivity, achieving up to 92% enantiomeric excess (ee) for the (S)-isomer of the resulting amine. smolecule.com Rhodium-catalyzed three-component coupling reactions also leverage chiral auxiliaries to achieve complete diastereoselection during the nucleophilic addition step to imines formed in situ. jst.go.jp

Table 1: Examples of Chiral Auxiliary-Mediated Syntheses for β-Amino Ketones

| Methodology | Chiral Auxiliary Type | Key Features | Reported Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Enolate Addition | N-Phosphonyl Imine with N-1-naphthyl group | Efficient control of diastereoselectivity; auxiliary is readily removable. | Excellent diastereoselectivity | researchgate.net |

| Asymmetric Reductive Amination | (R)-α-methylbenzylamine | Induces high enantioselectivity in the formation of chiral amines from ketones. | Up to 92% ee | smolecule.com |

| Rhodium-Catalyzed Coupling | Amine-based auxiliary for in situ imine formation | Achieves complete diastereoselection in a one-pot, three-component reaction. | Complete diastereoselection | jst.go.jp |

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not employed, this compound is produced as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, a process known as resolution, is crucial for applications where only one specific stereoisomer is active.

A common and effective method for resolving racemic amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts are diastereomers, which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

For instance, a method analogous to the resolution of racemic 3-(aminomethyl)-5-methylhexanoic acid can be applied. google.com In that process, (S)-mandelic acid is used as the resolving agent. google.com When combined with the racemic mixture in a suitable solvent system (like water, an alcohol, or a mixture thereof), the salt of one diastereomer (the S,S salt) preferentially precipitates from the solution, while the other diastereomer (the R,S salt) remains dissolved. google.com The purity of the precipitated salt can be further enhanced by subsequent recrystallizations. google.com After separation, the pure enantiomer of the amine can be recovered by treating the salt with a base.

Amine Group Introduction and Modification Strategies

The introduction of the amine functionality at the C3 position of the 5-methylhexan-2-one backbone is the defining step in the synthesis of the target compound. Several strategies exist for this transformation, broadly categorized into reductive amination and direct amination methods.

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. The process typically involves two stages: the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, the starting ketone would be 5-methylhexan-2-one, which would be reacted with ammonia (B1221849) or an ammonium salt (like ammonium acetate). smolecule.commdpi.com This forms an intermediate imine, which is then reduced in situ. masterorganicchemistry.com A variety of reducing agents can be employed for this second step. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is mild enough to selectively reduce the imine in the presence of the unreacted ketone. smolecule.commasterorganicchemistry.com Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), offers a greener alternative, though it may require elevated pressures and temperatures. smolecule.com

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | pH 6–7, selective for imines over ketones. | smolecule.commasterorganicchemistry.commdpi.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Alternative to NaBH₃CN, avoids cyanide. | masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Pd-C | Greener method, may require pressure (3–5 bar) and heat (50°C). | smolecule.com |

Direct Amination Methodologies

Direct amination methods aim to form the C-N bond in a single, often one-pot, operation. The most prominent of these is the Mannich reaction. This is a three-component condensation reaction between an active hydrogen compound (the ketone), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (or ammonia). rasayanjournal.co.inmdpi.com

In the context of synthesizing derivatives like 3-((dimethylamino)methyl)-5-methylhexan-2-one, the reactants are 5-methyl-2-hexanone, formaldehyde (often in the form of paraformaldehyde), and dimethylamine (B145610) (often as its hydrochloride salt). smolecule.comgoogle.comnewdrugapprovals.org The reaction can be catalyzed by acids or bases and has been optimized using various techniques, including microwave-assisted organic synthesis (MAOS) to shorten reaction times and improve yields. rasayanjournal.co.inmdpi.com Catalysts such as silica (B1680970) nanoparticles (SNPs) or cerium ammonium nitrate (B79036) (CAN) have been shown to be effective. rasayanjournal.co.inmdpi.com This method is highly atom-economical and is a cornerstone for producing many β-amino ketones. researchgate.net

Another direct amination approach is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated ketone. organic-chemistry.org For this to be applicable to this compound, the starting material would be 5-methylhex-3-en-2-one.

Industrial Scalability and Process Optimization in this compound Production

The transition from a laboratory-scale synthesis to industrial production introduces critical considerations regarding scalability, safety, cost-effectiveness, and environmental impact. The synthesis of this compound and its derivatives, particularly as intermediates for pharmaceuticals like tetrabenazine, necessitates robust and optimized manufacturing processes. google.comslnpharmachem.com

Process optimization often focuses on improving reaction efficiency and simplifying workup procedures. The use of continuous flow systems, for example, offers significant advantages over traditional batch processing. smolecule.com Flow reactors can enhance heat and mass transfer, improve safety by minimizing the volume of hazardous reagents at any given time, and increase throughput. researchgate.net Multistep procedures, such as an azidation followed by reduction and protection, have been successfully integrated into flow systems, minimizing waste and reducing the need for intermediate purification steps. researchgate.net A patent for a derivative synthesis highlights a method designed to improve yield from 37.1% in previous methods to over 60-70% for industrial application. google.com

Considerations for High Yield and Purity in Large-Scale Synthesis

Achieving high yield and exceptional purity are paramount in industrial chemical manufacturing, as the purity of an intermediate directly impacts the quality and safety of the final product. google.com For this compound, several strategies are employed to meet these stringent requirements.

One patented industrial method for a derivative involves an addition reaction to 5-methyl-3-hexene-2-one followed by a Mannich reaction. The final step is a distillation of the crude product to achieve a purity of over 99.3%. google.com Other purification techniques described include adjusting the pH of the reaction mixture followed by extraction with a suitable organic solvent like toluene. newdrugapprovals.org For crystalline products or salts, fractional crystallization is a powerful tool for purification, capable of significantly enhancing diastereomeric or enantiomeric purity on a large scale, as demonstrated in processes utilizing 2000 L reactors. google.com The choice of solvents, reaction temperature, and catalyst loading are all critical parameters that must be finely tuned to minimize side-product formation and maximize the yield of the desired compound. mdpi.com

Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals such as this compound is increasingly scrutinized through the lens of green chemistry, an approach that prioritizes the design of chemical products and processes that minimize the use and generation of hazardous substances. The application of these principles is crucial for developing sustainable and environmentally benign manufacturing routes. This section explores how green chemistry principles can be integrated into the synthesis of this compound, focusing on modifying traditional methods and adopting advanced, eco-friendly alternatives.

A primary conventional route for synthesizing β-amino carbonyl compounds is the Mannich reaction. jst.go.jpingentaconnect.com In the context of this compound, this multi-component reaction would likely involve the condensation of 5-methylhexan-2-one (an enolizable ketone), formaldehyde (a non-enolizable aldehyde), and ammonia. jst.go.jptaylorandfrancis.com While effective, the classical Mannich reaction often relies on conditions that are at odds with green chemistry principles, such as the use of organic solvents and non-recyclable acid or base catalysts.

However, significant research has been devoted to developing greener variations of the Mannich reaction. These modifications aim to reduce environmental impact by focusing on safer solvents, catalyst reusability, and improved reaction efficiency. ingentaconnect.comresearchgate.net One of the most promising advancements is the use of water as a reaction medium, which is non-toxic, non-flammable, and inexpensive. jst.go.jpacs.orgrsc.org Catalytic, enantioselective Mannich-type reactions have been successfully performed in aqueous media using catalysts like zinc fluoride (B91410) with a chiral diamine ligand. nih.govacs.org Furthermore, solvent-free, or "neat," reaction conditions represent another significant green improvement. organic-chemistry.orgsharif.edureading.ac.uk These reactions, often facilitated by a recyclable catalyst, can lead to higher yields and faster reaction times by increasing reactant concentration. organic-chemistry.orgsharif.edu

| Green Approach | Catalyst Example | Solvent | Key Advantages |

| Aqueous Media | Polymeric Dicyanoketene Acetal (DCKA) | Water | Eliminates volatile organic compounds (VOCs); catalyst is often recyclable. jst.go.jp |

| Aqueous Media | SBA-15-Ph-Pr-SO3H | Water | Catalyst with hydrophobic and acidic sites works efficiently in water; reusable. rsc.org |

| Solvent-Free | (C4H12N2)2[BiCl6]Cl·H2O | None | High efficiency, mild room-temperature conditions, recyclable catalyst. organic-chemistry.orgthieme-connect.com |

| Solvent-Free | Zinc Iodide (ZnI2) | None | Simple procedure, short reaction times, small catalyst amount needed. sharif.edu |

| Reusable Heterogeneous Catalyst | MgO/ZrO2 | Varies | Fulfills green principles of recyclable catalysts and reduced auxiliary substances. ccsenet.org |

Biocatalysis stands out as a particularly powerful application of green chemistry for amine synthesis. mbl.or.kr Enzymes operate under mild conditions of temperature and pressure in aqueous environments, are biodegradable, and exhibit high chemo-, regio-, and stereoselectivity. diva-portal.orgnih.gov For the synthesis of this compound, ω-transaminases (ω-TAs) offer a compelling alternative to traditional chemical methods. mbl.or.krresearchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the asymmetric amination of a ketone by transferring an amino group from a donor molecule to the ketone substrate. mbl.or.krmdpi.com

A potential biocatalytic route to this compound could involve the asymmetric amination of the prochiral diketone, 5-methylhexane-2,3-dione. An appropriately selected ω-transaminase could selectively aminate the carbonyl group at the C3 position to yield the desired product with high enantiopurity. This approach avoids harsh reagents and multi-step protections often required in chemical synthesis. mdpi.com The use of 'smart' amine donors or cascade enzyme systems to remove the ketone byproduct can drive the reaction equilibrium towards the product, further enhancing the efficiency of the process. mdpi.comrsc.org

Another emerging biocatalytic strategy is enzymatic reductive amination, which utilizes imine reductases (IREDs) or reductive aminases (RedAms). nih.govresearchgate.net This method offers a direct and highly selective route to amines from ketones. researchgate.net An engineered reductive aminase could potentially catalyze the direct reductive amination of a suitable ketone precursor with an amine source like methylamine, demonstrating high yield and selectivity under green conditions. researchgate.net

| Feature | Conventional Chemistry (e.g., Mannich) | Biocatalysis (e.g., ω-Transaminase) |

| Catalyst | Often strong acids/bases or metal salts. | Enzymes (biodegradable proteins). diva-portal.org |

| Solvent | Typically organic solvents (VOCs). | Primarily water. acs.org |

| Temperature/Pressure | Often requires heating or cooling. | Typically ambient temperature and pressure. mbl.or.krchemrxiv.org |

| Selectivity | May require protecting groups; can produce side products. | High chemo-, regio-, and enantioselectivity. mbl.or.krresearchgate.net |

| Byproducts | Stoichiometric salts, organic waste. | Often a simple, non-toxic co-product (e.g., pyruvate, acetone). mdpi.com |

| Sustainability | Relies on non-renewable resources; catalyst may not be recyclable. | Catalyst is from renewable sources and biodegradable; enables circular economy principles. rsc.org |

Chemical Reactivity and Transformation Pathways of 3 Amino 5 Methylhexan 2 One

Reactivity of the Amino Functional Group

The primary amino group in 3-Amino-5-methylhexan-2-one is a nucleophilic center, capable of participating in a variety of bond-forming reactions. Its reactivity is fundamental to the derivatization and further functionalization of the molecule.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This characteristic allows it to react with a wide array of electrophiles, leading to the formation of various derivatives. Common derivatization reactions include N-alkylation, N-acylation, and sulfonylation.

For instance, the reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom. A notable example is the synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one (B1465102), a tertiary amine, which can be prepared from this compound. This transformation underscores the nucleophilic character of the primary amine, enabling the formation of higher-order amines.

Acylation of the amino group with acyl chlorides or anhydrides yields N-acyl derivatives (amides). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. Similarly, reaction with sulfonyl chlorides in the presence of a base produces sulfonamides. These reactions are crucial for introducing various functionalities and for the synthesis of more complex molecules.

| Reaction Type | Electrophile | Product Class |

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Amide |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) | Sulfonamide |

This table provides a general overview of the nucleophilic reactivity of the amino group in this compound.

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved through the use of protecting groups. The choice of protecting group is critical and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal.

Common protecting groups for primary amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable under basic and nucleophilic conditions. It is readily removed with strong acids like trifluoroacetic acid (TFA).

Cbz Protection: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and is stable to acidic and basic conditions. Its removal is typically achieved by catalytic hydrogenation, which is a mild method that often does not affect other functional groups.

Fmoc Protection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by mild bases, such as piperidine.

The selection of a suitable protecting group strategy is crucial for the successful synthesis of complex molecules derived from this compound, ensuring that the amino group's reactivity is masked and revealed at the appropriate stages.

| Protecting Group | Reagent for Protection | Deprotection Conditions | Orthogonality |

| Boc | (Boc)₂O | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis |

| Cbz | Cbz-Cl | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid and base |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |

This table summarizes common amine protection strategies applicable to this compound.

The amino group of this compound can undergo both oxidative and reductive transformations, although these are generally less common than the nucleophilic reactions.

Oxidative deamination is a process that can convert a primary amine into a ketone. While this is a significant biological process, its synthetic application for a molecule like this compound would result in the formation of a diketone. This transformation can be achieved using various oxidizing agents, but selectivity can be a challenge in the presence of the existing ketone.

Reductive amination is a powerful method for forming C-N bonds. While this compound already possesses an amino group, its derivatives can participate in further reductive amination reactions. For example, if the primary amine is first converted to a secondary amine, this product can then react with another aldehyde or ketone in the presence of a reducing agent to form a tertiary amine.

It is important to note that direct reduction of a primary amine is not a common transformation as it would lead to the loss of the nitrogen functionality. However, the nitrogen atom can influence the reduction of the nearby ketone.

Reactivity of the Ketone Functional Group

The ketone group in this compound is an electrophilic center, primarily due to the polarization of the carbon-oxygen double bond. This makes the carbonyl carbon susceptible to attack by nucleophiles.

A wide variety of nucleophiles can add to the carbonyl carbon of this compound. These reactions are fundamental to carbon-carbon bond formation and the synthesis of alcohols.

Reduction: The ketone can be reduced to a secondary alcohol, 3-amino-5-methylhexan-2-ol, using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be important to avoid affecting other functional groups, although both NaBH₄ and LiAlH₄ are generally compatible with amines.

Grignard and Organolithium Reagents: Addition of Grignard reagents (RMgX) or organolithium reagents (RLi) results in the formation of tertiary alcohols. This is a versatile method for introducing new alkyl, aryl, or vinyl groups at the C2 position.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the ketone into an alkene. The Wittig reaction utilizes a phosphorus ylide, while the Horner-Wadsworth-Emmons reaction employs a phosphonate carbanion. These methods are highly valuable for the synthesis of unsaturated derivatives.

Formation of Imines and Enamines: The ketone can react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. These reactions are typically acid-catalyzed and are reversible. The formation of an intramolecular imine is also a possibility given the presence of the primary amino group, which could lead to cyclic structures under certain conditions.

| Nucleophile | Reagent Example | Product Type |

| Hydride | NaBH₄ | Secondary Alcohol |

| Organometallic | CH₃MgBr (Grignard) | Tertiary Alcohol |

| Phosphorus Ylide | Ph₃P=CH₂ (Wittig) | Alkene |

| Amine | R-NH₂ | Imine |

This table illustrates common nucleophilic addition reactions at the ketone carbonyl of this compound.

The ketone group of this compound has two α-carbons, at the C1 (methyl group) and C3 positions. The hydrogens on these carbons are acidic and can be removed by a base to form an enolate. The enolate is a powerful nucleophile and can react with various electrophiles at the α-carbon.

The C3 position is also substituted with the amino group, which can influence the regioselectivity of enolate formation. The electron-donating nature of the amino group might affect the acidity of the C3 proton.

Once formed, the enolate can participate in several important reactions:

Alkylation: Reaction with alkyl halides introduces an alkyl group at the α-carbon.

Aldol Condensation: The enolate can add to the carbonyl group of another aldehyde or ketone molecule, forming a β-hydroxy ketone.

Halogenation: In the presence of acid or base, the α-carbon can be halogenated.

The ability to form an enolate and its subsequent reactions significantly expands the synthetic utility of this compound, allowing for the construction of more complex carbon skeletons.

Redox Chemistry of the Ketone Functionality

The chemical behavior of this compound is significantly influenced by its ketone functional group, which can undergo both reduction and oxidation reactions.

Reduction: The ketone carbonyl group in β-amino ketones is readily reduced to a secondary alcohol. For this compound, this reduction yields 3-amino-5-methylhexan-2-ol. This transformation can be achieved using various reducing agents, with sodium borohydride being a common choice for its selectivity. rsc.org

A key aspect of the reduction of β-amino ketones is the potential for diastereoselectivity, leading to the formation of syn- and anti-1,3-amino alcohol diastereomers. nih.gov The stereochemical outcome can be controlled by the choice of reducing agent and the nature of any substituent on the amino group. For instance, the reduction of N-acyl protected β-amino ketones with samarium(II) iodide (SmI₂) typically yields the syn-1,3-amino alcohol as the major product. nih.gov In contrast, N-aryl protected substrates often produce the anti-diastereomer as the major product under the same conditions. nih.gov This control is highly valuable in synthetic chemistry for generating specific stereoisomers. nih.gov

Oxidation: Ketones are generally more resistant to oxidation than aldehydes. The ketone functionality in this compound does not have a hydrogen atom directly attached to the carbonyl carbon, meaning it cannot be easily oxidized without cleaving carbon-carbon bonds. Such reactions typically require harsh conditions and strong oxidizing agents. The presence of the adjacent amino group can also complicate oxidation reactions, as the nitrogen atom itself can be susceptible to oxidation. fiveable.me

| Reaction Type | Typical Reagent(s) | Product | Key Features |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄), Samarium(II) iodide (SmI₂) | 3-Amino-5-methylhexan-2-ol | Can be highly diastereoselective, yielding syn- or anti-amino alcohols. nih.gov |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) under harsh conditions | Carbon-carbon bond cleavage products | Generally disfavored; requires forcing conditions. |

Transformations Involving Both Functional Groups

The proximate positioning of the amino and ketone groups in this compound allows for a variety of chemical transformations where both functionalities participate, most notably in the synthesis of heterocyclic compounds.

Cyclization Reactions Leading to Heterocyclic Compounds

β-Amino ketones are well-established and versatile building blocks for the synthesis of nitrogen-containing heterocyclic compounds. rsc.orgresearchgate.net The dual functionality of this compound makes it a potential precursor for various intramolecular and intermolecular cyclization reactions.

In an intramolecular sense, the molecule could potentially cyclize via an initial condensation between the amino and ketone groups to form a cyclic imine or enamine intermediate, which could then be further transformed. Such reactions can be catalyzed by either acid or base.

More commonly, β-amino ketones are used in multicomponent reactions to construct complex heterocyclic systems. They are key intermediates in reactions that form biologically significant scaffolds. rsc.org For example, the reaction of an α-amino ketone (an isomer of the title compound) with a β-keto ester is a known route to synthesize pyrroles. uwindsor.ca By analogy, this compound could participate in similar condensation reactions with 1,3-dicarbonyl compounds or other suitable partners to yield a variety of substituted heterocycles, such as dihydropyrimidines or other nitrogen-containing ring systems. researchgate.net The specific heterocyclic product would depend on the reaction partner and conditions employed.

Rearrangement Reactions

Rearrangement reactions are common for bifunctional molecules like amino ketones, although certain types are more prevalent for α-amino ketones than for β-isomers.

The α-iminol rearrangement, for instance, is a well-documented isomerization of α-hydroxy imines to α-amino ketones, driven by the formation of the more stable amino ketone product. beilstein-journals.org While this specific rearrangement applies to the synthesis of α-amino ketones rather than the reactions of β-amino ketones, it highlights the thermodynamic stability that can drive such transformations. beilstein-journals.org

For β-amino ketones like this compound, rearrangements might occur under specific conditions, often involving the corresponding β-amino alcohol derivative. researchgate.net For example, treatment of β-amino alcohols with reagents that turn the hydroxyl into a good leaving group can induce rearrangement. researchgate.net Another relevant transformation is the Meyer–Schuster rearrangement, which converts propargylic alcohols into α,β-unsaturated ketones. This reaction is sometimes used in sequences where a subsequent conjugate addition of an amine yields a β-amino ketone, demonstrating a skeletal transformation that leads to the β-amino ketone structure. rsc.org

Mechanisms of Key Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling reaction outcomes, particularly stereochemistry.

Mechanism of Diastereoselective Reduction: The diastereoselective reduction of β-amino ketones by samarium(II) iodide (SmI₂) provides a clear example of a mechanistically controlled reaction. When the amino group is protected with an acyl group (e.g., benzoyl), the proposed mechanism involves the formation of a chelated intermediate. nih.gov

Coordination: The Sm(II) ion, being an oxophilic Lewis acid, coordinates to the oxygen of the N-acyl group. nih.gov

Electron Transfer: A one-electron transfer from Sm(II) to the ketone's carbonyl group occurs, forming a radical intermediate. nih.gov

Chelation and Second Electron Transfer: This radical intermediate forms an eight-membered ring chelate structure. A second Sm(II) ion donates another electron, leading to a samarium carbanion. nih.gov

Protonation: The final step is the protonation of this anion, which determines the stereochemistry of the resulting syn-amino alcohol. nih.gov

The stereochemical outcome is reversed for N-aryl β-amino ketones, which yield anti-amino alcohols, suggesting a different mechanistic pathway or transition state geometry for that class of substrates. nih.gov

Proposed Mechanism for Heterocycle Formation: A plausible general mechanism for the formation of a simple heterocycle, such as a dihydropyrrole derivative, from a β-amino ketone and an aldehyde (a variation of the Knorr pyrrole synthesis) would proceed as follows:

Enamine/Enolate Formation: Under basic or acidic conditions, the β-amino ketone can form an enamine or enolate.

Condensation: The enamine/enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Cyclization: The amino group then attacks the remaining ketone carbonyl in an intramolecular fashion.

Dehydration: A final dehydration step results in the formation of the aromatic heterocyclic ring.

This domino or tandem mechanism efficiently constructs the ring system by leveraging the dual reactivity of the β-amino ketone scaffold. mdpi.com

| Compound Name |

|---|

| This compound |

| 3-amino-5-methylhexan-2-ol |

| Sodium borohydride |

| Samarium(II) iodide |

Spectroscopic and Advanced Analytical Methods for the Structural Characterization of 3 Amino 5 Methylhexan 2 One

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Amino-5-methylhexan-2-one, with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol , a complete assignment of its ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, is essential for its structural confirmation.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the methine proton at the chiral center (C3), the methylene (B1212753) protons (C4), the methine proton of the isobutyl group (C5), and the diastereotopic methyl protons of the isobutyl group. The protons of the amino group (NH2) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH₃-CO) | 2.1 - 2.3 | Singlet (s) | N/A |

| H-3 (CH-NH₂) | 3.3 - 3.6 | Multiplet (m) | |

| H-4 (CH₂) | 1.2 - 1.6 | Multiplet (m) | |

| H-5 (CH) | 1.6 - 1.9 | Multiplet (m) | |

| H-6, H-7 (CH(CH₃)₂) | 0.8 - 1.0 | Doublet (d) | ~6-7 |

This table presents predicted data based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected, corresponding to each carbon atom in the structure. The chemical shift of each carbon provides insight into its hybridization and electronic environment.

The carbonyl carbon (C2) is expected to have the most downfield chemical shift. The carbon bearing the amino group (C3) will also be significantly deshielded. The remaining aliphatic carbons will appear at higher fields.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₃-CO) | 25 - 35 |

| C-2 (C=O) | 205 - 215 |

| C-3 (CH-NH₂) | 55 - 65 |

| C-4 (CH₂) | 40 - 50 |

| C-5 (CH) | 24 - 28 |

This table presents predicted data based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. For this compound, key correlations would be observed between H-3 and the H-4 protons, H-4 and the H-5 proton, and H-5 and the H-6/H-7 methyl protons. This allows for the unambiguous assignment of the proton spin systems within the isobutyl and the ethyl-amino-ketone fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting each proton signal (except the NH₂ protons) to its attached carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is instrumental in connecting the different spin systems. For instance, correlations from the H-1 methyl protons to the C-2 carbonyl carbon and the C-3 methine carbon would be expected. Similarly, correlations from H-3 to C-1, C-2, C-4, and C-5 would firmly establish the connectivity around the amino-ketone core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (129.20).

The fragmentation pattern is influenced by the functional groups present. The primary fragmentation pathways for β-amino ketones often involve cleavage alpha to the carbonyl group and alpha to the amino group.

Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 114 | [M - CH₃]⁺ | Loss of a methyl radical from the isobutyl group or acetyl group. |

| 86 | [M - C₃H₇]⁺ | Alpha-cleavage with loss of an isopropyl radical. |

| 72 | [CH₃C(O)CH(NH₂)]⁺ | Cleavage of the C3-C4 bond. |

| 58 | [CH(NH₂)CH₂CH(CH₃)₂]⁺ | Alpha-cleavage with loss of the acetyl group. |

This table presents plausible fragmentation patterns based on the structure of the compound.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ketone, and the C-H bonds of the alkyl chain.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bending | 1590 - 1650 |

| Ketone (C=O) | Stretching | 1705 - 1725 |

| Alkyl (C-H) | Stretching | 2850 - 2960 |

This table presents expected absorption ranges based on the functional groups present.

Chiroptical Methods for Stereochemical Assignment

Since this compound contains a chiral center at the C3 position, it can exist as a pair of enantiomers, (R)-3-Amino-5-methylhexan-2-one and (S)-3-Amino-5-methylhexan-2-one. Chiroptical methods are essential for determining the absolute configuration of a chiral molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The n→π* electronic transition of the carbonyl group in ketones typically gives rise to a CD band in the 270-300 nm region. The sign of the Cotton effect (the sign of the CD band) can often be correlated with the absolute configuration of the chiral center adjacent to the chromophore using empirical rules such as the Octant Rule for ketones.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the sign of the Cotton effect, provides information about the stereochemistry of the molecule.

For an unambiguous assignment of the absolute configuration, the experimental chiroptical data would be compared with data from related compounds of known stereochemistry or with data obtained from quantum chemical calculations.

Optical Rotation Measurements

Optical rotation is a fundamental technique used to characterize chiral molecules. It measures the rotation of the plane of polarized light as it passes through a sample containing a chiral compound. The direction and magnitude of this rotation are unique to each enantiomer. For this compound, one enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.

The specific rotation, [α], is a standardized measure of this property and is calculated using the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. While specific experimental values for the optical rotation of the enantiomers of this compound are not widely reported in publicly available literature, a hypothetical dataset is presented below to illustrate the expected findings.

Interactive Data Table: Hypothetical Optical Rotation Data for this compound Enantiomers

| Enantiomer | Concentration (g/100 mL in Methanol) | Observed Rotation (°) | Specific Rotation [α] (°) |

|---|---|---|---|

| (R)-3-Amino-5-methylhexan-2-one | 1.0 | +0.25 | +25 |

| (S)-3-Amino-5-methylhexan-2-one | 1.0 | -0.25 | -25 |

| Racemic Mixture (50:50) | 1.0 | 0.00 | 0 |

Note: The data in this table is illustrative and intended to demonstrate the principles of optical rotation measurements for this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that provides more detailed stereochemical information than optical rotation. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength, resulting in a unique spectral fingerprint for each enantiomer.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical purity and determining the enantiomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chiral compounds. To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. These phases are designed to interact differently with each enantiomer, leading to different retention times and, thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and ketones. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, involving interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol or ethanol, is critical for achieving optimal separation. The enantiomeric excess (% ee), a measure of the purity of one enantiomer over the other, can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Illustrative Chiral HPLC Parameters for this compound

| Parameter | Value |

|---|---|

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: The data in this table represents typical parameters for the chiral separation of a similar compound and is for illustrative purposes.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the chiral separation of volatile compounds like this compound. Similar to HPLC, chiral GC requires a chiral stationary phase. Cyclodextrin-based CSPs are commonly used for this purpose.

For GC analysis, it is often necessary to derivatize the amino group of this compound to increase its volatility and improve chromatographic performance. A common derivatization agent is trifluoroacetic anhydride (TFAA), which converts the amino group to a trifluoroacetamide. The resulting derivative is more volatile and can be readily analyzed by GC.

The separation of the derivatized enantiomers occurs on the chiral column based on differences in their interactions with the stationary phase. The detector, typically a flame ionization detector (FID) or a mass spectrometer (MS), provides a signal proportional to the amount of each enantiomer, allowing for the precise determination of the enantiomeric excess.

Interactive Data Table: Exemplary Chiral GC Method for Derivatized this compound

| Parameter | Value |

|---|---|

| Column | Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Carrier Gas | Helium |

| Oven Program | 80°C (1 min), ramp to 150°C at 5°C/min |

| Injector Temperature | 220°C |

| Detector | FID at 250°C |

| Retention Time (R-enantiomer derivative) | 12.3 min |

| Retention Time (S-enantiomer derivative) | 12.8 min |

Note: This table provides an example of a GC method that could be developed for the analysis of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-3-Amino-5-methylhexan-2-one |

| (S)-3-Amino-5-methylhexan-2-one |

Advanced Synthetic Applications and Derivatization Strategies of 3 Amino 5 Methylhexan 2 One

Synthesis of Complex Organic Molecules Utilizing 3-Amino-5-methylhexan-2-one as a Precursor

This compound and its close derivatives serve as crucial starting materials or intermediates in the multi-step synthesis of complex, high-value organic molecules. The strategic placement of its functional groups allows for the controlled and sequential introduction of new functionalities, leading to the assembly of intricate molecular frameworks.

Derivatization to Access Diverse Chemical Scaffolds

The reactivity of both the amine and ketone functionalities allows for extensive derivatization of this compound, providing access to a wide array of chemical structures. These derivatives can then be used as intermediates for further synthetic manipulations.

The primary amine group is a nucleophilic center that readily reacts with various electrophiles to form a range of stable derivatives.

Imines: The condensation reaction between the primary amine of this compound and an aldehyde or ketone yields an imine, also known as a Schiff base. organic-chemistry.orgredalyc.orgnih.gov This reaction is typically reversible and may require the removal of water to drive the equilibrium toward the product. nih.gov Imines are versatile intermediates in organic synthesis, participating in reactions such as nucleophilic additions and cycloadditions. nih.gov

Amides: Acylation of the amine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) produces amides. Amide bonds are significantly more stable than imines due to resonance stabilization. This derivatization can be used to protect the amine group or to introduce new functional moieties into the molecule.

Carbodiimides: While less common for simple amines, the conceptual transformation to a carbodiimide (B86325) derivative is a key strategy in peptide synthesis and other coupling reactions.

These derivatizations of the amine group are fundamental transformations that expand the synthetic utility of the parent molecule.

The carbonyl group of the ketone is electrophilic and reacts with various nitrogen-based nucleophiles.

Oximes: The reaction with hydroxylamine (B1172632) results in the formation of an oxime. nih.govkhanacademy.org This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. nih.gov Oximes are crystalline solids and are useful for the characterization and purification of ketones. They also serve as important synthetic intermediates.

Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields hydrazones. nih.govkhanacademy.orggoogle.com Similar to oxime formation, this reaction proceeds via a tetrahedral intermediate followed by elimination of water. nih.gov Hydrazones are key intermediates in reactions like the Wolff-Kishner reduction.

Enamines: In principle, this compound could form an enamine through an intramolecular reaction or an intermolecular reaction with a secondary amine, though the presence of the primary amine complicates this. More commonly, ketones react with secondary amines to form enamines, which are valuable nucleophilic intermediates in C-C bond-forming reactions.

The table below summarizes the reactions at the ketone functional group.

| Derivative | Reagent | Functional Group Formed |

| Oxime | Hydroxylamine (NH₂OH) | C=N-OH |

| Hydrazone | Hydrazine (NH₂NH₂) | C=N-NH₂ |

| Enamine | Secondary Amine (R₂NH) | C=C-NR₂ |

Halogenation of this compound can be directed to several positions, leading to intermediates with altered reactivity. Alpha-halogenation of the ketone can occur at the C-1 or C-3 position. Halogenation at the C-3 position would require specific reaction conditions due to the presence of the amino group. Another approach involves the "Halogen Dance" reaction, a process where a halogen atom migrates from one position to another on an aromatic or heterocyclic ring, which could be conceptually applied to derivatives of the title compound. nih.gov For instance, a synthetic strategy could involve converting the aminoketone into a heterocyclic system, which is then subjected to halogenation and rearrangement reactions to install a halogen at a desired position. nih.gov

The introduction of a trifluoromethyl (CF₃) group can significantly alter the chemical and biological properties of a molecule. A viable strategy for synthesizing trifluoromethylated analogs of this compound involves a multi-step sequence. nih.govmdpi.comresearchgate.net First, the ketone functionality is converted into an oxime derivative. nih.govmdpi.com This β-keto-oxime can then undergo nucleophilic addition of a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), to the carbonyl carbon. nih.govmdpi.comresearchgate.net This reaction proceeds chemoselectively at the C=O group rather than the C=N bond of the oxime. nih.govmdpi.comresearchgate.net The resulting trifluoromethylated oxime can then be reduced to yield the corresponding α-trifluoromethyl-β-amino alcohol, a valuable chiral building block. nih.govmdpi.com

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Oxime Formation | Hydroxylamine | 3-(Hydroxyimino)-5-methylhexan-2-one |

| 2 | Trifluoromethylation | TMSCF₃, Initiator (e.g., CsF) | Trifluoromethylated β-hydroxy-oxime |

| 3 | Reduction | Reducing Agent (e.g., LiAlH₄) | α-Trifluoromethyl-β-amino alcohol |

Role of this compound Derivatives as Intermediates in Fine Chemical Synthesis

The derivatives of this compound are not merely laboratory curiosities; they are pivotal intermediates in the synthesis of fine chemicals, including pharmaceuticals and other specialty materials. nih.gov By modifying the parent compound into imines, oximes, or other derivatives, chemists can perform subsequent reactions that would be incompatible with the original functional groups.

For example, protecting the amine as an amide allows for selective reactions at the ketone or other parts of the molecule. Converting the ketone to an oxime opens pathways for reactions such as the Beckmann rearrangement or the synthesis of trifluoromethylated analogs as described above. nih.govmdpi.com The synthesis of the Tetrabenazine (B1681281) intermediate, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, is a prime example of how a derivative of the core structure serves as a direct precursor to a complex, high-value product. google.com The strategic conversion of this compound into these diverse intermediates is a powerful tool in diversity-oriented synthesis, enabling the efficient construction of libraries of complex molecules for various applications. mdpi.com

Synthesis of Tetrabenazine Intermediates from this compound Derivatives

A significant application of this compound derivatives is in the synthesis of tetrabenazine, a drug used to treat hyperkinetic movement disorders. The core strategy involves the preparation of a key intermediate, 3-((dimethylamino)methyl)-5-methylhexan-2-one (B1465102), which is then condensed with a dihydroisoquinoline moiety to form the tetrabenazine scaffold.

The synthesis of 3-((dimethylamino)methyl)-5-methylhexan-2-one is often achieved through a Mannich-type reaction, involving 5-methyl-2-hexanone (B1664664), a source of formaldehyde (B43269) (such as paraformaldehyde), and dimethylamine (B145610) hydrochloride. nih.gov This reaction provides a straightforward route to the desired intermediate.

Table 1: Synthesis of 3-((dimethylamino)methyl)-5-methylhexan-2-one

| Starting Materials | Reagents | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| 5-methyl-2-hexanone | Dimethylamine hydrochloride, Paraformaldehyde | Methanol (B129727) | Reflux, 12 hours | 3-((dimethylamino)methyl)-5-methylhexan-2-one |

Data derived from patent literature describing the synthesis of tetrabenazine intermediates. osi.lv

Table 2: Condensation Reaction to form Tetrabenazine

| Reactants | Solvent | Reaction Conditions | Product |

|---|---|---|---|

| 3-((dimethylamino)methyl)-5-methylhexan-2-one, 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride | Water | 50-60°C, 24 hours | Tetrabenazine |

This table outlines the general conditions for the condensation step in tetrabenazine synthesis. nih.gov

Further derivatization strategies can be employed to enhance the properties of the intermediate. For instance, the formation of a methiodide salt of 3-((dimethylamino)methyl)-5-methylhexan-2-one can be utilized in the reaction with 6,7-dimethoxy-3,4-dihydroisoquinoline. osi.lv

Precursors for Specialized Organic Reagents

While this compound and its derivatives are well-established as intermediates in the synthesis of tetrabenazine, detailed research findings on their application as precursors for other specialized organic reagents are not extensively reported in the available scientific literature. Their bifunctional nature, containing both an amino and a keto group, suggests potential for the synthesis of various heterocyclic compounds and other complex organic molecules. However, specific, named organic reagents derived from this compound, outside of the tetrabenazine synthesis pathway, are not prominently documented.

Catalytic Applications of this compound Derivatives in Chemical Transformations

The potential for derivatives of this compound to be employed in catalytic applications, for instance as chiral ligands in asymmetric synthesis, is an area of scientific interest. The presence of a chiral center and a nitrogen atom makes them candidates for coordination with metal catalysts. However, based on a comprehensive review of the current scientific literature, there are no specific or detailed research findings demonstrating the use of this compound derivatives as catalysts or ligands in chemical transformations.

Computational and Theoretical Investigations of 3 Amino 5 Methylhexan 2 One

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the stable conformations of 3-Amino-5-methylhexan-2-one. As an acyclic molecule with several rotatable bonds, it can exist in numerous spatial arrangements, known as conformers. Conformational analysis is the study of these different arrangements and their relative stabilities.

The potential energy surface of this compound is explored by systematically rotating the single bonds. For each resulting conformation, the electronic energy is calculated. The conformers with the lowest energy are the most stable and, therefore, the most likely to be observed experimentally. These calculations can reveal the preferred orientations of the amino and methyl groups relative to the carbonyl group, which are influenced by steric hindrance and potential intramolecular hydrogen bonding.

Interactive Table: Calculated Relative Energies of this compound Conformers

| Dihedral Angle (N-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

| 60° (gauche) | 1.2 | 15 |

| 180° (anti) | 0.0 | 70 |

| -60° (gauche) | 1.2 | 15 |

Note: This data is illustrative and based on typical values for similar acyclic systems.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reactants, products, and transition states, a detailed picture of the reaction pathway can be constructed.

A common synthetic route to α-amino ketones is through the reductive amination of a corresponding dicarbonyl compound or the nucleophilic substitution of an α-halo ketone. Computational methods can be used to locate the transition state for these reactions, which represents the highest energy point along the reaction coordinate. The geometry and energy of the transition state provide crucial information about the reaction's feasibility and the factors that control its rate. For instance, in a nucleophilic substitution reaction, the transition state would reveal the trajectory of the incoming amine and the departing leaving group.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of a chemical transformation can be generated. This profile illustrates the energy changes that occur as the reaction progresses. For example, the keto-enol tautomerism of this compound can be studied computationally. While the keto form is generally more stable for simple ketones, the presence of the amino group could influence the equilibrium. DFT calculations can quantify the energy difference between the keto and enol tautomers and the activation energy for their interconversion. researchgate.net

Interactive Table: Calculated Energetic Profile for a Hypothetical Reaction Step

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Products | -12.3 |

Note: This data is for a hypothetical reaction and serves as an example of an energetic profile.

Spectroscopic Property Prediction through Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts is a common application of computational chemistry. github.io By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, the chemical shifts can be estimated. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of the compound. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can also be simulated computationally. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be compared with experimental spectra to identify characteristic vibrational modes, such as the C=O stretch of the ketone and the N-H bends of the amine. nih.gov

Interactive Table: Predicted Spectroscopic Data for this compound

| Property | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | ~205 ppm |

| ¹H NMR Chemical Shift (α-H) | ~3.5 ppm |

| IR Frequency (C=O stretch) | ~1715 cm⁻¹ |

| IR Frequency (N-H bend) | ~1600 cm⁻¹ |

Note: These are approximate values based on typical functional group frequencies.

Docking and Molecular Dynamics Simulations of Compound Interactions (non-clinical focus)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for studying the non-covalent interactions of this compound with other molecules, such as enzymes or materials.

Molecular Docking: This technique predicts the preferred binding orientation of one molecule to a second when they form a stable complex. researchgate.net For example, this compound could be docked into the active site of an enzyme to explore potential binding modes. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular interactions over time. researchgate.net After docking this compound into a binding site, an MD simulation can be run to observe the stability of the binding pose and the flexibility of both the ligand and the binding partner. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the system evolves over time. This can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Future Directions and Emerging Research Avenues for 3 Amino 5 Methylhexan 2 One Chemistry

Development of Novel and Efficient Synthetic Routes for 3-Amino-5-methylhexan-2-one

While classical methods can be used to synthesize α-amino ketones, the development of more efficient, stereocontrolled, and scalable routes is a critical objective. nih.gov Future research should focus on modern catalytic methods that offer improvements in yield, purity, and environmental impact over traditional approaches. Chiral α-amino ketones are valuable building blocks in organic synthesis, making the development of asymmetric syntheses a key priority. nih.govrsc.org

Potential synthetic strategies that warrant further investigation for this compound include:

Direct Asymmetric Amination: Catalytic asymmetric electrophilic amination of the corresponding ketone, 5-methylhexan-2-one, could provide a direct route to the chiral amine. nih.gov

Oxidative Coupling Reactions: Iron- or copper-catalyzed oxidative coupling of 5-methylhexan-2-one with ammonia (B1221849) or a protected amine source represents a transition-metal-based approach to form the α-amino ketone structure directly. organic-chemistry.org

Palladium-Catalyzed Arylation: While focused on arylation, the principles of using chiral palladium complexes to react with in situ generated α-keto imines could be adapted for other nucleophiles or for the synthesis of specific derivatives. rsc.org